
Neopentylhydrazine dihydrochloride
Overview
Description
Neopentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 . It is a hydrazine derivative that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a neopentyl group attached to a hydrazine moiety, and is typically found in its dihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylhydrazine dihydrochloride can be synthesized through various methods. One common approach involves the reaction of neopentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows: [ \text{(CH3)3CNH2 + N2H4 + 2HCl → (CH3)3CNHNH2 · 2HCl} ] This reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful addition of reagents, temperature control, and purification steps to obtain a high-purity product. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Neopentylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: The compound can participate in reduction reactions, such as the Wolff-Kishner reduction, where it reduces aldehydes and ketones to alkanes.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Alkanes.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Neopentylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of neopentylhydrazine dihydrochloride involves its interaction with various molecular targets. In reduction reactions, for example, the hydrazine moiety donates electrons to reduce carbonyl compounds to alkanes. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Hydrazine hydrate: A simpler hydrazine derivative with similar reactivity but lacking the neopentyl group.
2,2-Dimethyl-1,3-propanediamine: Another compound with a neopentyl group but different functional groups, leading to different reactivity and applications.
Uniqueness: Neopentylhydrazine dihydrochloride is unique due to its combination of a neopentyl group and a hydrazine moiety. This structure imparts specific reactivity patterns and makes it suitable for specialized applications in both research and industry. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler hydrazine derivatives.
Properties
IUPAC Name |
2,2-dimethylpropylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2,3)4-7-6;;/h7H,4,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSJDLOJKZILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

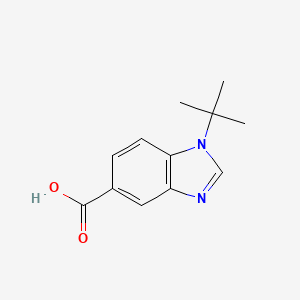
![[1-(2-Aminoethyl)piperidin-3-yl]methanol](/img/structure/B1371135.png)
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
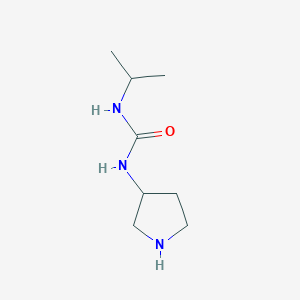
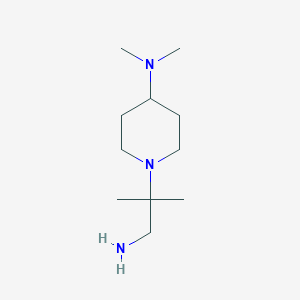
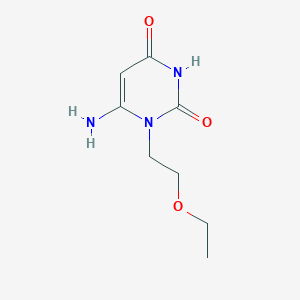
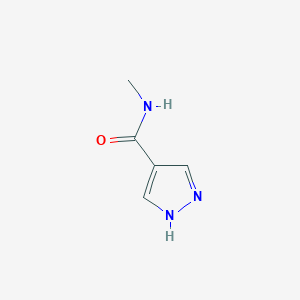

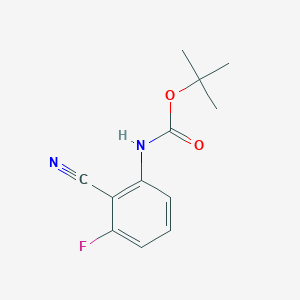

amine](/img/structure/B1371149.png)
